

# Fleroxacin tissue penetration concentrations

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

Get Quote

## Quantitative Tissue Penetration Data

**Fleroxacin** achieves concentrations in most tissues and fluids that meet or surpass simultaneous plasma levels, exceeding typical MIC90 values for many common pathogens [1].

**Table 1: Fleroxacin Plateau Concentrations in Human Tissues (after a 400 mg dose) [2]**

| Tissue     | Plateau Concentration ( $\mu\text{g/g}$ or $\mu\text{g/mL}$ , mean) |
|------------|---------------------------------------------------------------------|
| Kidney     | 8.85                                                                |
| Liver      | 7.31                                                                |
| Spleen     | 6.00                                                                |
| Lung       | 5.80                                                                |
| Myocardium | 4.53                                                                |
| Prostate   | 4.65                                                                |
| Muscle     | 4.60                                                                |
| Uterus     | 3.87                                                                |

| Tissue | Plateau Concentration ( $\mu\text{g/g}$ or $\mu\text{g/mL}$ , mean) |
|--------|---------------------------------------------------------------------|
| Bowel  | 3.53                                                                |
| Bone   | 2.87                                                                |
| Breast | 2.68                                                                |
| Blood  | 2.35                                                                |
| Brain  | 0.83                                                                |

**Table 2: Tissue-to-Plasma Concentration Ratios of Fleroxacin** [3] [1]

| Tissue / Fluid (Ratio >1) | Tissue / Fluid (Ratio <1)     |
|---------------------------|-------------------------------|
| Bile (2-3x)               | Fat (10-40%)                  |
| Nasal Secretions (2-3x)   | Lens (10-40%)                 |
| Seminal Fluid (2-3x)      | Bronchial Secretions (10-40%) |
| Lung (2-3x)               | Sweat (10-40%)                |
| Bronchial Mucosa (2-3x)   | Aqueous Humor (10-40%)        |
| Ovaries (2-3x)            |                               |

**Table 3: Fleroxacin Concentrations in Infected Tissues** [4]

| Tissue          | Peak Concentration ( $\mu\text{g/g}$ ) | Plateau Concentration ( $\mu\text{g/g}$ , mean $\pm$ SEM) |
|-----------------|----------------------------------------|-----------------------------------------------------------|
| Kidneys         | >30                                    | 15.11 $\pm$ 0.55                                          |
| Lungs           | >14                                    | 5.75 $\pm$ 0.22                                           |
| Prostate Glands | >11                                    | 5.08 $\pm$ 0.19                                           |

# Experimental Protocols for Measuring Tissue Penetration

## Protocol 1: Positron Emission Tomography (PET)

PET imaging provides non-invasive, real-time data on antibiotic distribution [2] [4].

- **Tracer Synthesis:** [ $^{18}\text{F}$ ] **Fleroxacin** is synthesized for use as a PET radiotracer [5].
- **Subject Administration:** A therapeutic dose (400 mg) of **fleroxacin** is co-administered intravenously with approximately 740 MBq (20 mCi) of [ $^{18}\text{F}$ ] **fleroxacin** [2] [4].
- **Image Acquisition:** Serial PET images are acquired for 6-8 hours starting at infusion initiation [4]. A second PET study after multiple days assesses impact of repetitive dosing [2].
- **Data Quantification:** Regions of interest are drawn on PET images around specific organs. Time-activity curves are generated and converted to  $\mu\text{g/g}$  tissue using a calibration factor [2] [4].

The workflow for this protocol is illustrated below:



[Click to download full resolution via product page](#)

## Protocol 2: Direct Tissue Sampling and HPLC

This traditional method involves direct measurement of **fleroxacin** concentrations from tissue and fluid samples obtained during surgical procedures or from patient volunteers [1].

- **Study Design:** Subjects receive a standard oral dose (400 mg) of **floxacin**. Samples of target tissues/fluids and plasma are collected at various time points [1].
- **Sample Collection:** Tissue specimens are collected, often during scheduled surgery, and immediately processed to avoid degradation [1].
- **Sample Analysis:** **Floxacin** concentrations are determined using **High-Performance Liquid Chromatography (HPLC)**. A specific cited method uses HPLC with fluorescence detection for high sensitivity and specificity [6] [1].
- **Data Analysis:** Concentrations in tissues/fluids are compared to simultaneous plasma concentrations to calculate tissue-to-plasma ratios [1].

## Drug Properties and Research Context

**Mechanism of Action:** **Floxacin** is a broad-spectrum fluoroquinolone antibiotic. Its primary bactericidal action comes from inhibiting bacterial **DNA gyrase (topoisomerase II)** and **topoisomerase IV**, enzymes critical for DNA replication, transcription, and repair [7] [3].

### Basic Pharmacokinetic Profile:

- **Bioavailability:** Approximately 100% following oral administration [8].
- **Peak Plasma Time:** Reached within 1-2 hours after a single 400 mg oral dose [8] [7].
- **Protein Binding:** Low, at approximately 23% [8].
- **Elimination Half-Life:** 9-12 hours in subjects with normal renal function, supporting once-daily dosing [8] [3].
- **Excretion:** Primarily renal, with 38-70% of a dose excreted unchanged in urine [8] [3].

## Important Research Considerations

- **Tissue Concentrations vs. Efficacy:** While **floxacin** penetrates well into interstitial fluid and many tissues, drug concentration alone does not guarantee clinical efficacy, which also depends on pathogen susceptibility and local immune responses [1].
- **Limitations of Older Data:** Be aware that foundational pharmacokinetic studies for **floxacin** date to the 1990s and early 2000s. Contemporary research on its tissue penetration is scarce [2] [4] [1].
- **Safety Profile:** Fluoroquinolones like **floxacin** carry boxed warnings for serious adverse effects. Photosensitivity and central nervous system reactions were noted during clinical development [8] [3].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Penetration of fleroxacin into body tissues and fluids [pubmed.ncbi.nlm.nih.gov]
2. Tissue pharmacokinetics of fleroxacin in humans as ... [pubmed.ncbi.nlm.nih.gov]
3. Fleroxacin [en.wikipedia.org]
4. Pharmacokinetics of [18F]fleroxacin in patients with acute ... [pmc.ncbi.nlm.nih.gov]
5. Pharmacokinetics of Fleroxacin as Studied by Positron ... [sciencedirect.com]
6. Penetration of Fleroxacin into Body Tissues and Fluids [sciencedirect.com]
7. What is the mechanism of Fleroxacin? [synapse.patsnap.com]
8. Fleroxacin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fleroxacin tissue penetration concentrations]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528064#fleroxacin-tissue-penetration-concentrations>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)